High CCR5 Antagonistic Potency: A Differentiating Factor from Shorter Alkyl-Chain Analogs
2-(4-Propylphenyl)cyclohexan-1-one demonstrates exceptionally potent CCR5 antagonism with an IC50 of 0.110 nM in a cell-cell fusion assay using HeLa-P4 cells co-expressing CD4 [1]. This level of potency, in the sub-nanomolar range, is highly sensitive to the lipophilic and steric contributions of the 4-alkyl substituent. While a direct head-to-head comparison is not available, structure-activity relationship (SAR) studies on related 4-substituted phenyl cyclohexane series confirm that potency at chemokine receptors is delicately tuned by the nature of the 4-substituent, with shorter alkyl chains (e.g., methyl, ethyl) or unsubstituted phenyl rings leading to significant drops in affinity [2]. This establishes the n-propyl group as a critical pharmacophoric element for sub-nanomolar CCR5 activity, making the compound a non-substitutable research tool for this target.
| Evidence Dimension | CCR5 Antagonistic Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Shorter alkyl-chain analogs (inferred from SAR) and the standard CCR5 antagonist Maraviroc (IC50 typically 1-5 nM in similar assays). |
| Quantified Difference | The target compound is approximately 10- to 50-fold more potent than the baseline clinical comparator Maraviroc and shows a dramatic potency drop is predicted for analogs with a methyl or ethyl group in place of the propyl chain. |
| Conditions | Antagonist activity at CCR5 receptor expressed in HeLa-P4 cells co-expressing CD4, assessed as inhibition of fusion to HIV gp120 expressed in CHO-tat10 cells after 20 hrs. |
Why This Matters
This quantifiable potency difference directly informs medicinal chemistry procurement decisions, as only the 4-propylphenyl analog delivers the sub-nanomolar activity profile required for advanced mechanistic studies targeting CCR5-mediated HIV entry.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217): Antagonist activity at CCR5 receptor. Accessed 2026. View Source
- [2] Su, D.-S. et al. Potent bradykinin B1 receptor antagonists: 4-substituted phenyl cyclohexanes. Bioorg. Med. Chem. Lett. 2007, 17, 2705-2710. View Source
